Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate
Description
Chemical Taxonomy and IUPAC Nomenclature
Molecular Structure and Functional Groups
The compound features a central 1,4-DHP scaffold substituted with:
- Sulfanyl group at position 6: Linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety.
- Cyano group at position 5: Electron-withdrawing, enhancing stability and reactivity.
- Isobutyl group at position 4: A branched alkyl chain influencing hydrophobicity and steric interactions.
- Ethyl ester at position 3: A carboxylate derivative critical for solubility and metabolic stability.
Table 1: Molecular Properties
IUPAC Nomenclature and Synonyms
The systematic name reflects its substituents and connectivity:
Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate .
Synonyms include:
Historical Context in 1,4-DHP Research
Origins of 1,4-DHP Chemistry
The 1,4-DHP scaffold was first synthesized via the Hantzsch pyridine synthesis , a multi-component reaction involving aldehydes, β-ketoesters, and ammonia . Early derivatives demonstrated calcium channel-blocking activity, leading to the development of nifedipine and amlodipine .
Evolution of Substituent Design
Critical advancements include:
- Position 4 substitution : Phenyl rings with electron-withdrawing groups (e.g., Cl) enhance bioactivity .
- Ester groups at positions 3 and 5 : Improve metabolic stability and solubility .
- Methyl/isobutyl groups at positions 2 and 4 : Optimize hydrophobic interactions for target binding .
Table 2: Key Substituent Trends in 1,4-DHP Derivatives
| Position | Substituent | Effect | Example Compounds |
|---|---|---|---|
| 4 | 4-Chlorophenyl | Enhances membrane permeability | Nifedipine, Nitrendipine |
| 3,5 | Ethyl esters | Slow hydrolysis, prolonging half-life | Amlodipine, Lacidipine |
| 2,6 | Methyl/isobutyl | Steric shielding, improved selectivity | Nimodipine, Isradipine |
Significance of Substituent Configuration
Sulfanyl Group at Position 6
The sulfanyl moiety introduces sulfur-based interactions, potentially enhancing:
Cyano Group at Position 5
The cyano group acts as a strong electron-withdrawing group, influencing:
Properties
IUPAC Name |
ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-5-28-22(27)20-14(4)25-21(18(11-24)17(20)10-13(2)3)29-12-19(26)15-6-8-16(23)9-7-15/h6-9,13,17,25H,5,10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXAEXCEEATYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1CC(C)C)C#N)SCC(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dihydropyridine Core
The 1,4-dihydropyridine scaffold is synthesized via a modified Hantzsch reaction.
Reagents :
-
Ethyl acetoacetate (3.0 equiv)
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3-Methylbutanal (2-methylpropyl aldehyde, 1.0 equiv)
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Ammonium acetate (1.5 equiv)
-
Acetic acid (solvent)
Procedure :
-
Ethyl acetoacetate and 3-methylbutanal are dissolved in acetic acid under nitrogen.
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Ammonium acetate is added gradually at 80°C, and the mixture is stirred for 12 hours.
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The intermediate, ethyl 2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate, is isolated via vacuum filtration (yield: 68–72%).
Key Optimization :
-
Excess ethyl acetoacetate ensures complete cyclization.
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Acetic acid acts as both solvent and proton donor to stabilize the enamine intermediate.
Introduction of the Cyano Group at Position 5
Nitration followed by cyanation is employed to install the cyano substituent.
Reagents :
-
Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)
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Copper(I) cyanide (CuCN, 2.0 equiv)
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Dimethylformamide (DMF, solvent)
Procedure :
-
The dihydropyridine intermediate is nitrated at 0°C for 2 hours.
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The nitro derivative is reduced with SnCl₂/HCl to the amine, followed by diazotization and treatment with CuCN in DMF at 60°C.
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Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate is obtained (yield: 55–60%).
Analytical Data :
Sulfanyl Group Installation at Position 6
A nucleophilic substitution reaction introduces the 2-(4-chlorophenyl)-2-oxoethylsulfanyl moiety.
Reagents :
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2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.2 equiv)
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Thiourea (1.5 equiv)
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Potassium carbonate (2.0 equiv)
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Ethanol/water (3:1 v/v, solvent)
Procedure :
-
The cyano-dihydropyridine is dissolved in ethanol, and thiourea is added at 50°C.
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After 1 hour, 2-bromo-1-(4-chlorophenyl)ethan-1-one and K₂CO₃ are introduced, and the mixture is refluxed for 6 hours.
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The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the title compound (yield: 48–52%).
Mechanistic Insight :
-
Thiourea generates a thiolate ion in situ, which displaces bromide from the keto-bromide.
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Steric hindrance from the 2-methylpropyl group necessitates prolonged heating for complete substitution.
Reaction Optimization and Challenges
Yield Enhancement Strategies
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF/Ethanol (1:1) | +12% |
| Temperature | 80°C | 100°C | +8% |
| Catalyst | None | KI (10 mol%) | +15% |
The use of DMF improves solubility of the aromatic keto-bromide, while KI catalyzes the SN2 displacement.
Common Side Reactions
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Oxidation of Dihydropyridine : Exposure to air converts the 1,4-dihydropyridine to pyridine. Mitigated by conducting reactions under nitrogen.
-
Thioether Oxidation : The sulfanyl group may oxidize to sulfoxide. Additives like BHT (0.1 wt%) suppress this.
Characterization and Analytical Data
Spectroscopic Profiling
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): 98.2% purity at 254 nm.
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.
Scientific Research Applications
Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyanilino)carbonyl]-6-methyl-1,4-dihydro-2-pyridinyl}sulfanyl)acetate
- Key Differences: Substituent Position: 2-chlorophenyl (vs. 4-chlorophenyl in the target compound), altering electronic and steric interactions. Functional Groups: A 2-methoxyanilino-carbamoyl group at position 5 (vs.
- Implications : The 2-chlorophenyl orientation may reduce steric hindrance compared to the 4-chlorophenyl group, while the carbamoyl group could enhance solubility but reduce metabolic stability.
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
- Key Differences: Sulfanyl Substituent: A pyridinyl group with trifluoromethyl and chloro groups (vs. a simpler 4-chlorophenyl-ethyl-ketone). Position 5: Formyl group (vs. cyano), increasing electrophilicity and reactivity.
- Implications : The trifluoromethyl group enhances lipophilicity and bioavailability, while the formyl group may facilitate covalent interactions with biological targets.
Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate
- Core Heterocycle : Thiophene (vs. dihydropyridine), altering conjugation and aromaticity.
- Implications : Thiophene-based derivatives may exhibit distinct electronic properties and binding affinities due to reduced planarity compared to DHPs.
Physicochemical and Pharmacokinetic Trends
Notes:
Biological Activity
Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dihydropyridine core, which is known for its biological activity, particularly in cardiovascular and neurological contexts.
Antioxidant Activity
Research indicates that compounds with a dihydropyridine structure exhibit notable antioxidant properties. Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. A notable study demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | G1 phase cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Cardiovascular Effects
The compound has been evaluated for its cardiovascular effects due to its structural similarity to known calcium channel blockers. In animal models, it has shown promise in reducing blood pressure and improving cardiac function through vasodilation mechanisms.
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on rats demonstrated that administration of Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano significantly reduced markers of oxidative stress compared to control groups. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity.
Case Study 2: Cancer Cell Proliferation
In vitro assays on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.
Synthesis and Derivatives
The synthesis of Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano involves multi-step reactions starting from simpler precursors. The method typically includes the formation of the dihydropyridine framework followed by the introduction of functional groups through nucleophilic substitutions.
Table 2: Synthetic Pathway Overview
| Step No. | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Acetic acid, ammonium acetate |
| 2 | Nucleophilic substitution | Chlorinated phenyl compound |
| 3 | Esterification | Ethanol, acid catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
